Product packaging for Hopene II(Cat. No.:CAS No. 21681-17-4)

Hopene II

Cat. No.: B1611622
CAS No.: 21681-17-4
M. Wt: 410.7 g/mol
InChI Key: WGNURPYJZZHCBQ-ZNABNZNXSA-N
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Description

Hopene II (C30H50), a pentacyclic triterpene with a molecular weight of 410.730, is a fundamental hopanoid compound of significant interest in biochemical and biophysical research . Hopanoids are a major class of bacterial membrane lipids, where this compound serves as the universal biosynthetic precursor for more complex derivatives . Its primary research value lies in its role as a structural analog to sterols like cholesterol in eukaryotes; it functions to condense lipid bilayers and reduce membrane permeability, thereby enhancing bacterial membrane stability and stress tolerance . This mechanism is critical for studies investigating how bacteria adapt to extreme conditions, such as high temperature, acidity, or the presence of ethanol . The enzymatic formation of the hopene skeleton from squalene, catalyzed by Squalene-Hopene Cyclase (SHC), is one of the most complex single-step biochemical reactions known, creating five rings, nine chiral centers, and altering thirteen covalent bonds in a single transformation . Recent advances in biocatalysis, specifically using novel soluble SHCs, have enabled the efficient, large-scale enzymatic synthesis of this compound from squalene, achieving high conversion yields and making it more accessible for research applications . This product is intended for use in studies on membrane biophysics, bacterial physiology, evolutionary biochemistry, and enzymatic catalysis. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H50 B1611622 Hopene II CAS No. 21681-17-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,3aR,5aS,5bR,7aS,11aS,11bR)-3a,5a,5b,8,8,11a-hexamethyl-3-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13-tetradecahydrocyclopenta[a]chrysene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50/c1-20(2)21-10-11-22-23-12-13-25-28(6)16-9-15-26(3,4)24(28)14-17-30(25,8)29(23,7)19-18-27(21,22)5/h20-21,24-25H,9-19H2,1-8H3/t21-,24+,25-,27-,28+,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGNURPYJZZHCBQ-ZNABNZNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2=C3CCC4C5(CCCC(C5CCC4(C3(CCC12C)C)C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CCC2=C3CC[C@@H]4[C@]5(CCCC([C@@H]5CC[C@]4([C@@]3(CC[C@]12C)C)C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20487233
Record name Hopene II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20487233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21681-17-4
Record name Hopene II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20487233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Enzymatic Mechanisms of Hopene Ii

Squalene-Hopene Cyclase (SHC) Enzyme

Diversity of SHC Enzymes and Product Specificity in Hopene II Formation

Squalene-hopene cyclases (SHCs; EC 5.4.99.17) are a fascinating class of enzymes responsible for the intricate conversion of the linear triterpene squalene (B77637) into the pentacyclic triterpenes hopene and hopanol nih.govwikipedia.org. This enzymatic reaction is recognized as one of the most complex single-step biochemical transformations in nature, involving the formation of five ring structures, 13 covalent bonds, and nine new stereocenters nih.govwikipedia.orgfrontiersin.org. While hopene is the primary product, SHCs often produce a mixture of hopene and its hydrated derivative, hopanol (also known as diplopterol), with varying ratios depending on the specific enzyme wikipedia.orgebi.ac.uk.

SHCs are predominantly found in bacteria, where hopanoids serve as functional analogs to eukaryotic sterols, contributing to membrane integrity and fluidity, particularly under environmental stresses like high temperatures or acidity wikipedia.org. However, SHC enzymes have also been identified in some eukaryotes, including fungi and land plants wikipedia.org. The diversity of SHC enzymes is reflected in their widespread occurrence across various microbial phyla and their unique catalytic properties.

Diversity of SHC Enzymes

Numerous organisms have been identified as producers of SHC enzymes, each contributing to the broad spectrum of hopanoid biosynthesis. Notable examples include the well-characterized SHC from Alicyclobacillus acidocaldarius (AacSHC), as well as enzymes from Pseudomonas mendocina, Bradyrhizobium japonicum, Methylococcus capsulatus, Rhodopseudomonas palustris, and Tetrahymena thermophile frontiersin.orgnih.gov. More recently, a novel soluble SHC, designated OUC-SaSHC, was discovered in Streptomyces albolongus frontiersin.orgnih.gov. The presence of the sqhC gene, which encodes SHC, is a strong indicator of hopanoid production in bacteria, and its sequence is highly conserved among bacterial phyla researchgate.netharvard.edu.

The following table summarizes some characterized SHC enzymes and their origins:

SHC Enzyme NameOriginating OrganismKey Characteristics / Notes
AacSHCAlicyclobacillus acidocaldariusWell-studied, structure determined, produces hopene and hopanol (approx. 90:10 ratio) nih.govwikipedia.orgebi.ac.uk.
OUC-SaSHCStreptomyces albolongusNovel soluble SHC, high conversion efficiency of squalene to hopene (up to 99%) frontiersin.orgnih.gov.
Shc (slr2089)Synechocystis sp. PCC 6803Inactivation leads to squalene accumulation, confirming its role in hopene formation plos.org.
AciSHCAcidothermus cellolyticusFound to produce monocyclic products in addition to bicyclic ones zhaw.ch.
SHC fromPseudomonas mendocinaReported SHC frontiersin.orgnih.gov.
SHC fromBradyrhizobium japonicumReported SHC frontiersin.orgnih.gov.
SHC fromMethylococcus capsulatusReported SHC frontiersin.orgnih.gov.
SHC fromRhodopseudomonas palustrisReported SHC frontiersin.orgnih.gov.
SHC fromTetrahymena thermophileReported SHC frontiersin.orgnih.gov.

Product Specificity in this compound Formation

The product specificity of SHC enzymes is a critical aspect of hopanoid biosynthesis. While the primary product is typically hopene, the formation of hopanol (diplopterol) as a minor product is common wikipedia.orgebi.ac.uk. For instance, the SHC from Alicyclobacillus acidocaldarius produces hop-22(29)-ene and hopan-22-ol in an approximate 90:10 ratio ebi.ac.uk. This ratio is determined by the termination step of the polycyclization cascade, where a water molecule acts as a base to abstract a proton for hopene formation, or adds as a hydroxyl group to form hopanol ebi.ac.uk.

Research has demonstrated that the product specificity of SHCs can be influenced and even engineered through site-directed mutagenesis. For example, mutations at specific amino acid residues within the active site of AacSHC can significantly alter the product distribution. The E45A and E45D mutants of A. acidocaldarius SHC have shown altered hopene to hopanol ratios, highlighting the role of residues in the hydrogen-bonding network around Glu45 in polarizing the water molecule involved in the termination step ebi.ac.uk. Furthermore, altering leucine (B10760876) 607 to phenylalanine in AacSHC has led to increased enzymatic activity towards the formation of an intermolecular farnesyl-farnesyl ether product from farnesol, and the addition of small chain alcohols can result in the formation of non-natural ether-linked terpenoids, significantly changing the product pattern compared to the wild-type enzyme researchgate.net.

Beyond the hopene/hopanol dichotomy, some SHC variants exhibit broader product promiscuity. The AciSHC from Acidothermus cellolyticus, for instance, has been observed to produce small amounts of monocyclic products, such as (R)-γ-dihydroionone, in addition to bicyclic products zhaw.ch. Through directed evolution, the production of these specific monocyclic compounds can be significantly improved, demonstrating the evolvability of SHCs for generating diverse cyclic structures zhaw.ch. This inherent promiscuity and evolvability underscore the potential of SHC enzymes as versatile biocatalysts for the synthesis of a wide range of complex carbon skeletons researchgate.net.

The following table illustrates examples of product specificity and the impact of enzyme modification:

SHC Enzyme / VariantSubstrateMajor Product(s)Minor Product(s) / Altered ProductsNotes on Specificity
AacSHC (Wild-type)SqualeneHop-22(29)-eneHopan-22-ol (approx. 10%) ebi.ac.ukTypical hopene/hopanol ratio ebi.ac.uk.
AacSHC E45A/E45D mutantsSqualeneHopeneHopanolSignificantly altered product ratio ebi.ac.uk.
AacSHC L607F mutantFarnesol-Intermolecular farnesyl-farnesyl ether, non-natural ether-linked terpenoids (with alcohols) researchgate.netAltered substrate specificity and product distribution researchgate.net.
OUC-SaSHCSqualeneHopene-High conversion efficiency (up to 99%) to hopene frontiersin.orgnih.gov.
AciSHC(Z/E)-geranylacetoneBicyclic product(R)-γ-dihydroionone (monocyclic) zhaw.chDemonstrates ability to produce monocyclic compounds zhaw.ch.

Biological and Ecological Roles of Hopanoids Derived from Hopene Ii

Adaptive Responses to Environmental Stressors

Beyond basic membrane homeostasis, hopanoids are crucial for enabling bacteria to adapt and survive in challenging environmental conditions, including extremes of temperature, pH, and oxygen availability.

Hopanoids contribute significantly to bacterial thermoadaptation by counteracting the increased membrane fluidity that typically occurs at elevated temperatures wikipedia.org. By increasing membrane rigidity and ordering the phospholipid membrane, hopanoids help protect the microorganism from the disruptive effects of heat stress wikipedia.org. Research has shown that the proportion of total hopanoids in thermoacidophilic bacteria like Alicyclobacillus acidocaldarius increases with culture temperature, with a notable rise in bacteriohopanetetrol (B1250769) content as temperatures shift from 60 to 65 °C wikipedia.org. Similarly, Zymomonas mobilis increases its bacteriohopanetetrol content when cultured at higher temperatures (e.g., from 14 °C to 37 °C) wikipedia.org. This adaptive response helps maintain membrane stability and function under conditions that would otherwise compromise cellular integrity.

Hopanoids play a vital role in bacterial acid tolerance and pH homeostasis by enhancing membrane stability and reducing proton leakage into the cytoplasm nih.govlipidmaps.org. The increased packing of lipids imparted by hopanoids helps to lower the permeability of polar molecules, including protons, across the bilayer. Studies on Rhodopseudomonas palustris have shown that a deletion of the squalene-hopene cyclase gene (Shc), which prevents hopanoid production, results in severe growth defects and significant morphological damage when cells are grown under acidic and alkaline conditions nih.govlipidmaps.org. While the total amount of hopanoid production may not always change under pH shock, the abundance of specific hopanoid derivatives, particularly methylated hopanoids, can significantly increase, suggesting their particular importance in pH homeostasis lipidmaps.org. Hopanoid biosynthesis is proposed to be a key mechanism in acidophilic bacteria, providing the necessary membrane modifications to reduce proton entry into the cytoplasmic space.

Historically, hopanoids were often associated with aerobic bacterial activity; however, recent discoveries have revealed their production in various anaerobic or microaerophilic environments. The biosynthesis of the hopane (B1207426) skeleton, initiated by the cyclization of squalene (B77637) to hopene by squalene-hopene cyclase (SHC), does not require molecular oxygen uni.lu. This oxygen-independent synthesis pathway is a key factor in their utility in low-oxygen conditions. Hopanoids are important in reducing membrane permeability, including oxygen diffusion, by making the lipid bilayer more compact and tight nih.gov. This property is particularly beneficial for bacteria in anaerobic or oxygen-limited environments. For example, in the actinomycete Frankia, hopanoids in the membranes of nitrogen-fixing vesicles are thought to restrict oxygen entry nih.gov. Similarly, extended hopanoids have been shown to aid the chemotrophic bacterium Bradyrhizobium diazoefficiens in withstanding hypoxic growth conditions. The presence of hopanoids in anaerobic ammonium (B1175870) oxidation (anammox) bacteria and other low-oxygen adapted chemoautotrophic organisms further underscores their role in adaptation to oxygen-depleted niches.

Contributions to Resistance against Detergents and Antibiotics

Hopanoids, which are often considered bacterial equivalents to eukaryotic sterols, are integral to maintaining the stability and regulating the fluidity and permeability of bacterial membranes. nih.govasm.org Their presence is critical for bacterial resilience against various environmental stressors, including detergents and antibiotics. Studies involving hopanoid-deficient mutants have consistently demonstrated an increased susceptibility to these agents, as well as to extreme pH, temperature fluctuations, and osmotic pressure. nih.govpnas.orgelifesciences.orgasm.orgbiorxiv.org

The mechanism behind this enhanced resistance is linked to the hopanoids' ability to promote membrane order and decrease permeability. biorxiv.org In Gram-negative bacteria, hopanoids can interact with lipid A, a key component of the outer membrane, thereby strengthening its mechanical integrity. nih.gov For instance, C35 hopanoids have been shown to be essential for stress tolerance and antibiotic resistance in Burkholderia cenocepacia. asm.org Furthermore, the absence of hopanoids can lead to impaired multidrug efflux, a significant factor contributing to antibiotic resistance, suggesting a direct link between membrane order and the function of efflux proteins in prokaryotes. pnas.org

Physiological Significance in Bacterial Metabolism

Hopanoids play multifaceted physiological roles within bacterial metabolism, extending beyond mere membrane stabilization to influence critical cellular processes.

Role in Nitrogen Fixation

The involvement of hopanoids in nitrogen fixation is a well-documented aspect of their physiological significance. These compounds are frequently found in nitrogen-fixing bacteria. wikipedia.orgpnas.orgmicrobiologyresearch.org In the actinomycete Frankia, hopanoids contribute to the formation of specialized vesicles for nitrogen fixation, acting as a barrier that restricts oxygen entry by compacting the lipid bilayer. nih.govwikipedia.orgpnas.orgmicrobiologyresearch.org This protective role is vital for nitrogenase, the enzyme responsible for nitrogen fixation, which is highly sensitive to oxygen. microbiologyresearch.org

In Bradyrhizobium, hopanoids covalently linked to lipid A significantly enhance membrane stability and rigidity, which is crucial for stress tolerance and intracellular survival within their legume hosts. nih.govwikipedia.org Research indicates that hopanoids are essential for efficient Bradyrhizobium symbiosis with legumes, directly impacting nitrogen fixation rates and the survival of the bacteria within host plant tissues. nih.govasm.org The loss of hopanoid production in Bradyrhizobium diazoefficiens, for example, leads to inefficient symbiosis and reduced nitrogen fixation. nih.govasm.org

Ecological Distribution and Environmental Factors Influencing Hopanoid Producers

The widespread occurrence of hopanoids across various taxa underscores their ecological importance and the diverse environmental factors that influence their producers.

Occurrence in Diverse Microbial Taxa (Bacteria, Fungi, Plants)

Hopanoids are ubiquitous natural products found predominantly in a wide array of bacteria, including Gram-positive and Gram-negative species, aerobes, facultative anaerobes, strict anaerobes, methanotrophs, acetic acid bacteria, nitrogen fixers, purple non-sulfur bacteria, and cyanobacteria. nih.govasm.orgasm.orgbiorxiv.orgnih.govwikipedia.orgmdpi.comnih.govresearchgate.netresearchgate.net Beyond the bacterial domain, hopanoids have also been identified in various eukaryotic organisms such as lichens, bryophytes, ferns, tropical trees, and fungi. nih.govwikipedia.orgresearchgate.netwikipedia.org

Approximately 10% of sequenced bacterial genomes possess the squalene-hopene cyclase (shc) gene, which is responsible for hopanoid synthesis, highlighting their widespread biosynthetic capability within the bacterial kingdom. wikipedia.orgpnas.org Notable examples of hopanoid-producing bacteria include Frankia, Bradyrhizobium, Nostoc punctiforme, Streptomyces, Burkholderia cenocepacia, Rhodopseudomonas palustris, Azotobacter vinelandii, Beijerinckia indica, Beijerinckia mobilis, Alicyclobacillus acidocaldarius, Zymomonas mobilis, Methylococcus capsulatus, and members of Acidobacteria. asm.orgasm.orgnih.govwikipedia.orgmicrobiologyresearch.orgmdpi.comnih.gov Notably, hopanoids have not been detected in archaea. wikipedia.org

The extensive presence of hopanoid-derived molecular fossils in sedimentary rocks further attests to their ancient and widespread occurrence throughout geological history, serving as valuable biomarkers for past microbial life and environmental conditions. elifesciences.orgnih.govnih.govresearchgate.net

Spatial and Temporal Distribution Patterns Across Ecosystems

Hopanoids are widely distributed across diverse spatial and temporal environments, including terrestrial, marine, and freshwater ecosystems, as well as specialized habitats such as peatlands, caves, hot springs, acid mine drainage, estuaries, mangroves, and harbors. mdpi.comscilit.comcapes.gov.brmit.eduresearchgate.netdoi.orgresearchgate.net Their stability allows them to persist in geological records, serving as "molecular fossils" for reconstructing past environmental conditions and microbial life. mdpi.comdoi.orgwikipedia.org

The distribution of hopanoid-producing microbial communities varies significantly across these ecosystems, often reflecting the dominant bacterial phyla present. For instance, Acidobacteria are the primary hopanoid producers in acidic peatlands, accounting for a substantial majority of the hopanoid-containing groups. mdpi.comscilit.com In contrast, Alphaproteobacteria are prevalent in soils, caves, hypersaline lagoons, and marine environments. mdpi.comscilit.com Betaproteobacteria, Gammaproteobacteria, and Deltaproteobacteria are more common in environments such as reefs, acid mine drainage, estuaries, mangroves, and harbors. mdpi.comscilit.com

The diversity of hopanoid lipids also shows ecosystem-specific patterns. Soils generally exhibit the greatest diversity of hopanoid lipids, although they constitute a minor fraction of total soil-derived lipids. harvard.edunih.gov Marine samples, while containing fewer identifiable hopanoids, show a higher abundance as a fraction of total extractable lipids. harvard.edunih.gov Specific hopanoid compounds dominate in different aquatic settings: for example, 35-aminobacteriohopane-32,33,34-triol and adenosylhopane are prevalent in soil, while bacteriohopanetetrol and 32,35-anhydrobacteriohopanetetrol are dominant in upper estuarine samples. harvard.edunih.gov In lower estuarine and open marine samples, bacteriohopanetetrol and bacteriohopaneribonolactone are the most abundant. harvard.edunih.gov The presence of cyclitol ethers suggests a dominant marine source, whereas aminotriol and aminotetrol tend to decrease from land to ocean. harvard.edunih.gov

The following table illustrates the dominant hopanoid-producing bacterial groups across various ecosystems:

EcosystemDominant Hopanoid-Producing Bacterial Groups (Relative Abundance) mdpi.comscilit.com
PeatlandAcidobacteria (59.16%), Alphaproteobacteria (12.45%)
SoilAlphaproteobacteria (37.78%)
CaveAlphaproteobacteria (48.21%)
Hypersaline LagoonAlphaproteobacteria (34.04%)
MarineAlphaproteobacteria (32.59%), Nitrospirae (15.05%)
ReefBetaproteobacteria (100%)
Acid Mine DrainageBetaproteobacteria, Gammaproteobacteria, Deltaproteobacteria (55.00%)
Estuary, Mangrove, HarborBetaproteobacteria, Gammaproteobacteria, Deltaproteobacteria (39.66%)
FreshwaterUnknown cluster (29.43%), Gammaproteobacteria (23.75%), Deltaproteobacteria (18.39%)
Hot SpringUnknown cluster (89.58%)

Temporal distribution is inferred from the long-term preservation of hopanoids in sediments and rocks, making them valuable biomarkers for reconstructing ancient environments and microbial activities. doi.orgwikipedia.org For instance, hopanoid distributions in ancient sediments can provide insights into the historical extent of Oxygen Minimum Zones (OMZs). nih.gov

Impact of Oxygen and Salinity on Hopanoid Production and Diversity

Environmental factors such as oxygen concentration and salinity significantly influence the production and diversity of hopanoids. Research indicates that hopanoid concentration and structural diversity tend to increase as oxygen concentration decreases. mdpi.comnih.govoup.com This observation is critical because hopanoid synthesis does not necessitate molecular oxygen, suggesting their potential role as sterol surrogates in early Earth environments before atmospheric oxygen levels rose significantly. wikipedia.orgpreprints.orgpnas.org

Studies in marine oxygen minimum zones (OMZs) have shown that low-oxygen regions are important sites for hopanoid production, with some hopanoid structures being specific to bacterial groups thriving in these conditions. nih.govoup.comresearchgate.net For example, a strong correlation has been found between hopanoid production and nitrite (B80452) oxidation genes in the Red Sea, suggesting that major marine nitrite oxidizers like Nitrospinae and Nitrospirae are significant hopanoid producers in low-oxygen environments. oup.com

Salinity is another crucial environmental factor affecting hopanoid producers. mdpi.comscilit.com Changes in extracellular osmolarity, such as low salinity (hypo-osmotic stress), can lead to increased hopanoid production. plos.orgresearchgate.netmdpi.com This adaptive response helps bacteria maintain membrane stiffness and integrity, preventing excessive water entry into the cell under hypotonic conditions. plos.orgresearchgate.net While the exact mechanisms are still under investigation, the increased abundance of proteins involved in hopanoid biosynthesis, such as HpnM, under low salinity conditions points to their role in osmotic adaptation. plos.org

Contributions to the Microbial Carbon Pump

Hopanoids are integral to the Microbial Carbon Pump (MCP), a concept that describes the microbial transformation of labile organic matter into recalcitrant organic matter, leading to long-term carbon storage in marine and terrestrial ecosystems. mdpi.comresearchgate.netresearchgate.netcas.cnoup.comunits.it This process is crucial for the global carbon cycle, as the amount of carbon in marine dissolved organic matter (DOM) is comparable to the carbon content of atmospheric CO₂. researchgate.net

The "hopanoid MCP" refers specifically to the contribution of hopanoids to this carbon sequestration mechanism. Their complex, carbon-rich structures are highly resistant to degradation, allowing them to persist in sediments and rocks for millions to billions of years. mdpi.comwikipedia.orgasm.org This recalcitrant nature means that hopanoids efficiently drive a nearly unidirectional carbon flux toward refractory dissolved organic carbon (RDOC), effectively sequestering carbon across vast spatial and temporal scales. mdpi.comasm.org

The formation of these stable molecular "fossils" provides a long-term reservoir for carbon, influencing the global carbon budget and offering insights into past biogeochemical processes. mdpi.comwikipedia.orgunits.itasm.org The MCP, with hopanoids as a key component, operates throughout the ocean water column, converting reactive organic matter into RDOC that can remain in seawater for thousands of years, contributing significantly to ocean carbon sequestration alongside the biological carbon pump. cas.cnoup.comunits.it

Geochemical and Paleobiological Significance of Hopene Ii and Its Derivatives

Hopanoids as Molecular Fossils (Biomarkers)

Hopanoids are pentacyclic triterpenoid (B12794562) lipids produced by numerous prokaryotic organisms as essential components of their cell membranes. wikipedia.orglipidmaps.orgnih.govcdutcm.edu.cn Functionally, they are considered bacterial equivalents to eukaryotic sterols, contributing to membrane integrity, rigidity, and pH homeostasis within bacterial cells. lipidmaps.orgcdutcm.edu.cnnih.gov These compounds are among the most abundant natural products on Earth, found widely distributed in sediments and petroleum. wikipedia.orgnih.govuni.luqmclab.com Their robust polycyclic structures are highly resistant to degradation, allowing them to persist in recognizable forms for billions of years within petroleum reservoirs, rocks, and sediments. wikipedia.orglipidmaps.orgnih.govuni.luqmclab.comnih.govctdbase.orglipidmaps.org This exceptional preservation enables their diagenetic products, known as hopanes, to be interpreted as "molecular fossils" or biomarkers, providing critical insights into ancient microbial life and environmental conditions. wikipedia.orgnih.gov The oldest undisputed triterpenoid fossils, including methylhopanes, have been detected in Mesoproterozoic basins dating back 1.64 billion years. wikipedia.orgnih.govctdbase.org

Preservation and Diagenesis of Hopene II-derived Hopanes in the Geological Record

The primary hopanoid products found in bacterial membranes are C35-bacteriohopanepolyols (BHPs), which are extensively functionalized derivatives built upon the fundamental hopane (B1207426) skeleton. wikipedia.orglipidmaps.orgnih.govuni.lunih.gov Simpler hopanoids like diploptene (B154308) (a common hopene) and diplopterol (B1670745), which have fewer than 30 carbons, also act as precursors. wikipedia.orguni.lunih.gov During the geological process of diagenesis, these complex biological hopanoids, including those derived from hopenes like this compound, undergo significant transformation. They are reduced to saturated hopanes, losing most of their functional groups and extended side chains, while their stable pentacyclic hydrocarbon core remains preserved. wikipedia.orgctdbase.orglipidmaps.orgnih.govlipidmaps.org This transformation typically occurs under reducing conditions prevalent during sediment deposition. wikipedia.org The diagenetic continuum also involves a series of defunctionalization, isomerization, and aromatization reactions. lipidmaps.org The extent of hopanoid transformation during diagenesis is a valuable geochemical indicator of thermal maturity in sedimentary rocks. lipidmaps.orgnih.govlipidmaps.org For instance, the isomerization at the C-17 position of hopanoids can be rapidly catalyzed by acidic environments, such as those found in modern peatlands, allowing specific hopane indices to be utilized for reconstructing past pH conditions. cdutcm.edu.cn

Specific Biomarker Applications

Methylated hopanoids are a significant subgroup of bacterial organic compounds that, upon preservation in sediments, function as molecular fossils indicative of specific bacterial sources. nih.gov These compounds are found as 2- or 3-methylhopanes in geological records dating back at least 900 million years. nih.gov

2-Methylhopanoids as Proxies for Cyanobacterial Oxygenic Photosynthesis

Historically, 2-methylhopanoids and their diagenetic products, 2-methylhopanes, were widely regarded as definitive proxies for the presence of cyanobacteria and, by extension, for oxygenic photosynthesis. This interpretation was based on their prevalence in cultured cyanobacteria and their abundance in ancient sediments, some as old as 2.5 billion years. lipidmaps.orgnih.govchiron.nonih.govnih.govuniv-reims.fr

However, the discovery of the hpnP gene, which encodes the C-2 hopanoid methylase, not only in cyanobacteria but also in α-proteobacteria and acidobacteria, introduced complexities to this exclusive taxonomic and metabolic link. nih.govnih.gov Further research demonstrated that 2-methylhopanoids could be produced by anoxygenic phototrophs, such as Rhodopseudomonas palustris, even in the absence of molecular oxygen. nih.govnih.gov Despite these findings, recent genetic studies have re-evaluated the utility of 2-methylhopanes. They suggest that the hpnP gene was likely present in the last common ancestor of cyanobacteria, implying that for periods prior to 750 million years ago, 2-methylhopanes can still serve as a reliable biomarker for oxygen-producing cyanobacteria, particularly when supported by rigorous sedimentological analyses. The localization of 2-methylhopanoids in the outer membranes of akinetes (survival structures) in Nostoc punctiforme suggests a role in stress resistance rather than a direct functional link to oxygenic photosynthesis. ctdbase.orgnih.gov Nonetheless, in specific modern environments like arid biological soil crusts, 2-methylhopanoids have been shown to be primarily of cyanobacterial origin, reinforcing their proxy utility in such contexts. univ-reims.fr

3-Methylhopanoids as Indicators for Aerobic Methylotrophs and Acetic Acid Bacteria

However, recent research has challenged the exclusive link between 3-methylhopanoids and aerobic conditions. Discoveries have shown that certain anaerobic bacteria, including the photosynthetic purple non-sulfur bacterium Rhodopila globiformis, are capable of producing 3-methylhopanoids under anoxic conditions. This finding necessitates caution in using 3-methylhopanes as sole evidence for oxic environments or methanotrophic activity, emphasizing the need for corroborating evidence. Furthermore, 3-methylhopanoids may serve as proxies for specific environmental stressors encountered during the stationary phase of bacterial growth, as they are essential for maintaining intracytoplasmic membranes and cell survival in organisms like Methylococcus capsulatus.

Novel this compound-derived Methylated Biomarkers and Their Environmental Interpretations

The complex interplay of biological origin, depositional environment, and diagenetic processes results in a diverse array of novel hopanoid structures in the geological record. These include various hopenes, isohopanes, rearranged hopanes, aromatized hopanes, and sulfur- or nitrogen-containing hopanes. nih.gov

Recent studies have identified novel microbial sources for both 2- and 3-methylhopanoids in unique environments, such as anoxic, acidic, and sulfidic hydrothermal springs, where the traditionally recognized producers (cyanobacteria and methanotrophs) are absent. This highlights the ongoing need for a more comprehensive understanding of hopanoid distribution and function in contemporary microorganisms to accurately interpret their presence in ancient records. nih.gov

Emerging research also points to a correlation between hopanoid production and nitrite (B80452) oxidation in marine environments, with major marine nitrite oxidizers like Nitrospinae and Nitrospirae identified as hopanoid producers. This suggests a potential link between the distribution of hopanoids and the marine nitrogen cycle, opening new avenues for environmental interpretations. cdutcm.edu.cn The identification of specific BHP isomers, such as Bacteriohopanetetrol-x, as potential biomarkers for marine anammox (anaerobic ammonium (B1175870) oxidation) in low-oxygen regions, further expands the application of hopanoids in reconstructing past oxygen gradients and biogeochemical cycles. nih.gov

Table 1: Specific Methylhopanoid Biomarker Applications

Methylhopanoid TypeTraditional AssociationKey Organisms (Traditional)Environmental Interpretation (Traditional)Recent Findings/ChallengesNew Environmental Interpretations
2-MethylhopanoidsCyanobacteriaCyanobacteriaOxygenic Photosynthesis, Cyanobacterial presence lipidmaps.orgnih.govchiron.nonih.govnih.govuniv-reims.frAlso produced by α-proteobacteria, acidobacteria, anoxygenic phototrophs; role in stress resistance (akinete membranes) nih.govnih.govStill reliable for cyanobacteria before 750 Ma; proxy in arid soil crusts univ-reims.fr
3-MethylhopanoidsAerobic Methylotrophs, Acetic Acid BacteriaType I Methanotrophs, Acetic Acid Bacteria lipidmaps.orguni.lunih.govAerobic Methanotrophic Activity, Aerobiosis nih.govAlso produced by anaerobic bacteria (Rhodopila globiformis); role in membrane maintenance during stationary phaseCaution needed for oxic conditions; potential proxy for specific environmental stressors

Insights into Anaerobic Hopanoid Production and its Geological Implications

For many years, the prevailing assumption in biomarker interpretation was that hopanoids were primarily produced by aerobic bacteria in oxic environments. harvard.edu However, this understanding has been significantly revised with the discovery that molecular oxygen is not a prerequisite for the biosynthesis of bacteriohopanepolyols. harvard.edu

Compelling evidence for anaerobic hopanoid production stems from several key observations:

Isotopic Signatures: The detection of 13C-depleted hopanoids in environments characterized by anaerobic methane (B114726) oxidation, as well as in enrichment cultures of anammox planctomycetes, strongly indicates their anaerobic origin. nih.govharvard.eduoup.com These depleted carbon isotope values suggest the contribution of methanotrophs, even when other direct methanotrophic biomarkers are not detected. acs.org

Genomic Confirmation: Genomic studies have identified the squalene-hopene cyclase (shc) gene, essential for hopanoid biosynthesis, in obligate or facultative anaerobes such as Geobacter sulfurreducens, Geobacter metallireducens, and Magnetospirillum magnetotacticum. harvard.eduoup.com Laboratory cultures have further demonstrated that G. sulfurreducens can produce a variety of complex hopanoids under strictly anaerobic conditions. harvard.edu Both G. metallireducens and G. sulfurreducens, isolated from anoxic subsurface and sediment environments, have been shown to contain functionally significant amounts of hopanoid lipids. oup.com

Natural Occurrences: High concentrations of hopanoid derivatives found in microbial mats at methane seeps within anoxic Black Sea waters exhibit strong 13C-depletions, pointing to their in situ generation by biota involved in anaerobic carbon cycling. oup.com

Derivative Indicators: The presence of 25-norhopanes with enriched heavy carbon isotopes in severely biodegraded oils suggests their formation through microbially mediated processes. nih.govacs.org Similarly, the detection of isotopically depleted C29 and C30 D-ring-8,14-secohopanes indicates their derivation from methane-oxidizing bacteria (methanotrophs). nih.govacs.org Methane, a substrate for methanotrophs, is produced by methanogenic archaea, which are anaerobic bacteria. acs.org The co-occurrence of these groups, often facilitated by water column stratification, can lead to the coexistence of anaerobic methanogenic and sulfur-reducing bacteria with aerobic methanotrophs at oxic-anoxic interfaces. acs.org

These findings underscore that the presence of hopanoids in geological samples does not exclusively imply oxic conditions, significantly broadening their utility in reconstructing ancient anaerobic biogeochemical cycles.

Paleoclimatological and Paleoenvironmental Reconstructions Utilizing this compound Biomarkers

This compound and its diverse hopanoid derivatives serve as powerful molecular proxies for reconstructing past climates and environments. Their stability in the geological record allows for long-term insights into microbial communities and the conditions under which they thrived. wustl.eduwikipedia.orgacs.org

Key applications in paleoclimatological and paleoenvironmental reconstructions include:

Microbial Community Indicators:

2-methylhopanes: Initially considered biomarkers for cyanobacteria and indicators of oxygenic photosynthesis, their interpretation has become more complex with the discovery of 2-methylbacteriohopanepolyols (2-MeBHPs) in anoxygenic phototrophs like Rhodopseudomonas palustris. vliz.beharvard.eduasm.org

3-methylhopanes: These are generally considered diagnostic for microaerophilic methanotrophs and acetic acid bacteria. asm.org

Environmental Condition Proxies:

Water Column Stratification and Salinity: The gammacerane (B1243933) index, derived from hopanoids, is a valuable indicator of water column stratification and potentially brackish water conditions in ancient sedimentary environments. nih.govacs.org

Unique Methylated Hopenes: The discovery of unique C-ring methylated hop-17(21)-enes (tentatively at C-12) and dimethylated hop-17(21)-enes (with methylations at C-3 and C-12) in early Paleocene lake sediments suggests abnormal environmental conditions. researchgate.net These could be linked to volatile ecosystems following major extinction events, such as the Cretaceous-Paleogene boundary extinction, or environmental stressors associated with hyperthermal periods. researchgate.net

Thermal Maturity Assessment: The ratio of 17α(H)-22,29,30-trinorhopane (Tm) to 18α(H)-22,29,30-trinorneohopane (Ts) is a widely used biomarker ratio for assessing the thermal maturity of organic matter in source rocks and oils. A low Tm/Ts ratio typically indicates a low-mature stage of organic matter. nih.govresearchgate.net Hopanoids, in general, are more resistant to thermal degradation and biodegradation compared to other biomarker classes, enhancing their reliability for maturity assessment in diverse geological settings. acs.org

The integration of hopanoid biomarker analysis with other geochemical and genetic data, such as DNA-based studies, continues to refine our understanding of microbial sources and their physiological responses to past environmental changes. vliz.beharvard.edu

Advanced Research Methodologies for Hopene Ii Analysis

Extraction, Purification, and Derivatization Protocols for Complex Matrices

The analysis of hopanoids, including Hopene II, from diverse and complex matrices such as microbial biomass, water columns, sediments, coals, crude fossils, and rocks, presents significant analytical challenges due to varying compositions and interfering compounds researchgate.net. Effective extraction, purification, and derivatization protocols are crucial for accurate quantification and identification.

Extraction and Purification: Total lipid extraction is a fundamental initial step. A rapid, efficient, and reproducible method involves homogenizing wet tissue with a mixture of chloroform (B151607) and methanol, forming a miscible system with the inherent water in the tissue researchgate.netresearchgate.net. Subsequent dilution with chloroform and water separates the homogenate into two layers, with the chloroform layer containing the lipids, thereby yielding a purified lipid extract researchgate.netresearchgate.net. This method minimizes deleterious manipulations and can be completed in approximately 10 minutes researchgate.net.

Derivatization Protocols: Many polyfunctionalized hopanoids are involatile, making conventional gas chromatography (GC) separation difficult researchgate.net. Derivatization is often necessary to enhance their volatility and improve detection and separation by techniques like gas chromatography-mass spectrometry (GC-MS) researchgate.netbiorxiv.org.

Acetic Anhydride (B1165640) Derivatization: For polyfunctionalized hopanoids and their methylated homologs, total lipid extracts can be derivatized with acetic anhydride without further treatment or workup researchgate.net. This method has shown 2- to 7-fold higher recovery of hopanoids compared to oxidative cleavage researchgate.net.

Silylation: Hopene and diplopterol (B1670745), common products of squalene (B77637) cyclization, are typically measured by GC-MS of silylated lipid extracts biorxiv.org. Trimethylsilyl (B98337) imidazole/pyridine reagent is commonly used for derivatization of triterpenes for GC-MS analysis pnas.org. Silylation can cause mass and retention-time shifts, which need to be accounted for researchgate.net.

Periodate (B1199274) Treatment and Acetylation: For quantitative determination of elongated hopanoids, a method involving periodate treatment, reduction with sodium borohydride, and subsequent acetylation is employed to transform most elongated hopanoids into compounds like 29-(2′-hydroxyethyl)-hopane acetate (B1210297) for quantification by gas-liquid chromatography (GLC) oup.com.

Analytical Techniques: High-temperature gas chromatography-mass spectrometry (HT-GC-MS) is a key technique for analyzing polyfunctionalized hopanoids researchgate.netnih.gov. DB-XLB type columns can elute hopanoids up to bacteriohopanetetrol (B1250769) at 350 °C, providing baseline separation of 2-methyl/desmethyl homologs researchgate.net. Quantitative analysis often involves the use of internal standards, such as cholestanol (B8816890) or synthetic deuterated hopanoids, to account for variations in detection efficiency and potential ion-suppression effects researchgate.netpnas.orgnih.gov. Flame ionization detection (FID) and mass spectrometry (MS), including total ion current (TIC) and selected-ion monitoring (SIM), are used for quantification, although MS response factors can vary substantially among different hopanoids researchgate.netnih.gov.

MethodologyKey Steps/ComponentsApplication/BenefitReference
Lipid Extraction Homogenization with chloroform/methanol mixture; dilution with chloroform/water for phase separation.Efficient and reproducible recovery of lipids from complex biological matrices. researchgate.netresearchgate.net
Derivatization (Acetic Anhydride) Direct derivatization of total lipid extracts with acetic anhydride.Enhances volatility of polyfunctionalized hopanoids for GC analysis; higher recovery than oxidative cleavage. researchgate.net
Derivatization (Silylation) Treatment with silylating agents (e.g., trimethylsilyl imidazole/pyridine reagent).Enables GC-MS analysis of hopene and diplopterol by increasing volatility. biorxiv.orgpnas.org
High-Temperature Gas Chromatography-Mass Spectrometry (HT-GC-MS) Specialized HT columns (e.g., DB-XLB); detection via FID, TIC, SIM.Separation and quantification of polyfunctionalized and methylated hopanoids; baseline separation of 2-methyl/desmethyl homologs. researchgate.netnih.gov
Internal Standards Addition of compounds like cholestanol or synthetic deuterated hopanoids.Facilitates accurate quantification by accounting for ionization efficiency differences and ion suppression. researchgate.netpnas.orgnih.gov

Table 1: Advanced Analytical Techniques for Hopanoid Analysis from Complex Matrices

Omics Approaches in Hopanoid Research

Omics approaches, including lipidomics, metagenomics, and transcriptomics, provide comprehensive insights into hopanoid biosynthesis, diversity, and ecological roles.

Lipidomics for Comprehensive Hopanoid Profiling

Lipidomics, the large-scale study of lipids, is a powerful tool for the comprehensive characterization of bacterial species and their membrane lipid compositions, including hopanoids acs.orgresearchgate.net. Bacterial membranes exhibit a wide diversity of lipids, with hopanoids being a significant component acs.orgresearchgate.net.

Techniques and Applications: Mass spectrometry is central to lipidomics for hopanoid analysis, with various platforms employed:

GC-MS and LC-MS: These techniques are widely used for the detection and quantification of different hopanoids from complex mixtures biorxiv.orgnih.govnih.govacs.org. For instance, hopene and diplopterol can be accurately measured by GC-MS of silylated lipid extracts biorxiv.org. LC-MS is particularly useful for aminohopanoids researchgate.net.

MALDI-TOF MS and UHPLC-ESI-MS/MS: These high-resolution mass spectrometry approaches are increasingly utilized for lipidomic profiling, enabling detailed characterization of lipid molecules and their species acs.orgmdpi.com.

NanoSIMS with Stable Isotope Labeling: This advanced technique allows for the direct visualization of subcellular localization of specific lipids, such as hopanoids, within bacterial cells with high resolution (approximately 60 nm) plos.org. By labeling hopanoid lipids with deuterium (B1214612) (²H), which has a very low natural abundance, a significantly lower minimal detection limit is achieved compared to ¹³C, ¹⁵N, or ¹⁸O plos.org. This method has revealed distinct localization patterns for hopene and bacteriohopanetetrol (BHT) in filamentous cyanobacteria like Nostoc punctiforme plos.org.

Research Findings: Lipidomics studies have shown that hopanoids, including hopene, are precursors for various pentacyclic triterpenoids and play crucial roles in membrane stabilization researchgate.net. They can also confer properties such as resistance to low and high pH, high temperature, high ethanol (B145695) concentration, desiccation, and oxidative stress researchgate.net. Comparative lipid profiling between different bacteria using lipidomics methods enables a deeper understanding of functional membrane microdomains (FMMs) and their lipid components researchgate.net.

Metagenomic and Transcriptomic Analysis of shc Genes

Metagenomics and transcriptomics provide insights into the genetic basis and regulation of hopanoid biosynthesis, particularly focusing on squalene-hopene cyclase (shc) genes.

Role of shc Genes: Squalene-hopene cyclases (SHCs) are enzymes that catalyze the complex cyclization of squalene into pentacyclic hopanoids like hopene and hopan-22-ol (diplopterol) nii.ac.jpresearchgate.netfrontiersin.orgplos.org. This reaction is considered one of the most intricate known one-step biochemical reactions, involving the formation of five rings and nine stereocenters frontiersin.org. SHCs are characterized by conserved motifs, including a catalytic aspartate (DXDD motif) and repeated QW-motifs, which are unique to known triterpene cyclases frontiersin.orgplos.org.

Metagenomic Analysis: Metagenomic studies, which involve analyzing genetic material directly from environmental samples, have revealed that hopanoid biosynthesis genes are enriched in plant-associated metagenomes researchgate.net. These genes are highly conserved in various plant growth-promoting bacteria, including Bacilli, Nostoc, Anabaena symbionts, and nitrogen-fixing Frankia and Bradyrhizobia researchgate.net. This indicates the widespread ecological importance of hopanoids in microbial communities.

Transcriptomic Analysis: Transcriptomics examines gene expression patterns, providing insights into the regulation of hopanoid biosynthesis under different conditions. Studies have utilized transcriptomics to investigate the link between environmental factors (e.g., ethanol exposure) and hopanoid biosynthesis, although direct links are not always established biorxiv.org. Inactivation of shc genes, such as slr2089 in Synechocystis sp. PCC 6803, has been shown to lead to the accumulation of squalene, confirming the gene's role in converting squalene to hopene and demonstrating that hopene formation by SHC is not always crucial for growth under normal or high-light stress conditions plos.org. Phylogenetic analysis helps classify SHCs into superfamilies, including those related to 2,3-oxidosqualene (B107256) cyclases researchgate.netfrontiersin.org.

Omics ApproachTargetMethodology/TechniquesKey Findings/ApplicationsReference
Lipidomics Comprehensive profiling of hopanoids and other lipids in bacterial membranes.GC-MS, LC-MS, MALDI-TOF MS, UHPLC-ESI-MS/MS, NanoSIMS with stable isotope labeling.Characterizes bacterial species; reveals membrane lipid diversity; identifies roles in membrane stability and stress resistance; enables subcellular localization studies of hopanoids. biorxiv.orgnih.govnih.govacs.orgresearchgate.netacs.orgmdpi.complos.orgfrontiersin.org
Metagenomics Genetic potential for hopanoid biosynthesis in environmental microbial communities.DNA sequencing and bioinformatics analysis of environmental samples.Identifies enrichment and conservation of shc genes in plant-associated and symbiotic bacteria. researchgate.net
Transcriptomics Gene expression patterns related to hopanoid biosynthesis.RNA sequencing and gene expression analysis.Investigates regulation of hopanoid pathways; confirms shc gene function (e.g., by knockout studies leading to squalene accumulation). biorxiv.orgplos.org

Table 2: Omics Approaches in Hopanoid Research

Computational Modeling and Simulation in Elucidating this compound Cyclization

Computational modeling and simulation play a pivotal role in unraveling the intricate enzymatic cyclization of squalene to this compound, a process catalyzed by squalene-hopene cyclase (SHC). These methods provide atomic-level insights into reaction mechanisms, active site dynamics, and stereochemical control.

Computational Methodologies:

Molecular Dynamics (MD) Simulations: MD simulations, often coupled with quantum mechanical/molecular mechanical (QM/MM) potentials, are used to investigate the squalene-to-hopene carbocation cyclization mechanism within SHC nih.govacs.org. These simulations allow for the construction of free energy surfaces along the reaction pathway, revealing the delicate balance of thermodynamic and kinetic control that dictates the formation of the hopanoid carbon skeleton nih.gov.

Density Functional Theory (DFT) Calculations: DFT methods, combined with intrinsic reaction coordinate calculations, are employed to study the concerted nature of the early ring formations in protonated squalene acs.org. These calculations have demonstrated that the first three rings (ABC rings) of protonated squalene can form in a highly asynchronous, concerted reaction without the intermediacy of stable mono- or bicyclic carbocations acs.org.

QM/MM Potentials: The combination of quantum mechanics (QM) for the reactive part of the system and molecular mechanics (MM) for the larger protein environment allows for accurate modeling of bond breaking and formation events within the enzymatic active site nih.gov.

Elucidating Cyclization Mechanism: Computational studies have provided crucial insights into the SHC-catalyzed cyclization:

Concerted Cyclization: Contrary to earlier hypotheses, computational evidence suggests that the initial cyclization of squalene to form the ABC rings of hopene is a concerted process, meaning the rings form simultaneously rather than through discrete, stable carbocation intermediates acs.org.

Carbocation Cascade Control: The cyclization involves a complex cascade of carbocation rearrangements. Simulations reveal that the enzyme precisely controls these dynamic carbocations, guiding the reaction towards the desired pentacyclic product nih.govchemrxiv.org. The process is highly exergonic, releasing approximately 200 kJ/mol upon hopene formation acs.org.

Active Site and Water Molecules: Computational models highlight the importance of the enzyme's highly confined polyfunctional active site in controlling the reaction chemrxiv.orgresearchgate.net. Specific active site residues and precisely positioned water molecules are pivotal for catalysis, influencing the deprotonation and hydroxylation steps that lead to hopene or hopan-22-ol, respectively nii.ac.jpacs.orgchemrxiv.org. For instance, the ratio of hopene to hopan-22-ol (approximately 84:16) is dictated by the regiospecific deprotonation from the C-29 methyl group versus the addition of a water molecule to the C-22 cation of the hopanyl cation intermediate nii.ac.jp.

Stereochemical Control: Computational investigations also shed light on how the dynamic supramolecular framework of SHCs can be tailored to achieve stereoconvergent cationic cyclization, even from cis/trans terpene mixtures chemrxiv.org.

The crystal structure of SHC, determined by X-ray diffraction (e.g., at 2.80 Å resolution), provides a structural basis for these computational studies, allowing researchers to model ligand binding and active site interactions accurately acs.orgrcsb.org.

Computational MethodFocusKey Insights/FindingsReference
Molecular Dynamics (MD) with QM/MM Squalene-to-hopene carbocation cyclization mechanism in SHC.Reveals free energy surfaces; demonstrates delicate balance of thermodynamic and kinetic control; shows the five- to six-membered ring expansion is not a viable pathway for C- or D-ring formation. nih.govacs.org
Density Functional Theory (DFT) Concerted cyclization of the ABC rings of protonated squalene.First three rings form in a highly asynchronous, concerted reaction without mono- or bicyclic carbocation intermediates. acs.org
Active Site Modeling Role of specific residues and water molecules in catalysis.Elucidates control over dynamic carbocations; identifies pivotal roles for water molecules in deprotonation/hydroxylation; explains product ratios. nii.ac.jpacs.orgchemrxiv.orgresearchgate.net
Stereochemical Control Simulations Tailoring SHC for stereoconvergent cyclization.Demonstrates how enzyme framework can achieve stereoconvergent cationic cyclization from mixed terpene isomers. chemrxiv.org

Table 3: Computational Modeling and Simulation in Elucidating this compound Cyclization

Evolutionary Perspectives of Squalene Hopene Cyclases and Hopene Ii Production

Phylogenetic Relationship Between SHC and Oxidosqualene Cyclase (OSC)

Squalene-hopene cyclases (SHCs) and oxidosqualene cyclases (OSCs) are two major families of triterpenoid (B12794562) cyclases that share a common evolutionary ancestry, despite catalyzing reactions on different substrates and yielding distinct products nih.govnih.gov. Both enzyme classes are responsible for the one-step biochemical synthesis of cyclic triterpenoids from linear precursors: SHCs utilize squalene (B77637), while OSCs cyclize 2,3-oxidosqualene (B107256) nih.govnih.gov.

Structurally and mechanistically, SHCs and OSCs exhibit notable similarities and differences. They are distantly related in their amino acid sequences and both contain five to eight copies of a conserved "QW motif," which appears to be unique to this enzyme class nih.govfrontiersin.org. This motif is crucial for reinforcing the protein structure frontiersin.org. While SHCs typically have coding potentials for proteins ranging from 70 to 75 kDa, OSCs are generally slightly larger, often between 78 and 85 kDa nih.gov. A key distinction lies in their substrate specificity: OSCs exhibit a more stringent selection, rejecting squalene without the epoxide function, whereas SHCs are more promiscuous and can accept both squalene and 2,3-oxidosqualene in vitro nih.govresearchgate.net.

The phylogenetic analysis of these enzymes indicates a deep divergence between diterpenoid cyclases and all other cyclases, with the triterpenoid cyclase tree rooting between the squalene-hopene and oxidosqualene cyclases biorxiv.orgbiorxiv.org. This phylogenetic relationship is consistent with the simultaneous appearance of hopanes and steranes—the geological fossil records of hopanoids and sterols, respectively—in the rock record biorxiv.orgbiorxiv.org. Furthermore, evidence suggests that the last common ancestor of eukaryotes (LECA) may have been bifunctional, capable of producing both hopanoids and sterols, having inherited both enzyme types from a bacterial ancestor researchgate.netpreprints.orgpeercommunityin.org.

Proposed Evolutionary Scenarios for Triterpenoid Cyclases

The evolutionary trajectory of triterpenoid cyclases is complex, involving mechanisms such as single origin, gene duplication, diversification, and horizontal gene transfer.

Single Origin Hypothesis and Subsequent Diversification

The prevailing hypothesis posits a single origin for all triterpenoid cyclases from a common ancestral enzyme harvard.edu. The homology observed in the critical functional domains across known triterpenoid cyclases provides primary evidence for this shared ancestry harvard.edu. Following this single origin, gene duplication and subsequent diversification have been identified as major driving forces behind the vast structural diversity of triterpenoids frontiersin.orgnih.govnih.gov.

Within the triterpenoid cyclase family, the oxidosqualene cyclase (OSC) clade encompasses enzymes that form varying numbers of rings, typically four for sterol cyclases and five for arborinol (B1253814) cyclases biorxiv.org. Similarly, squalene-hopene cyclases (SHCs), which primarily form five-ring structures, have stem groups that produce four-ring (sporulenol cyclases) or five-ring (squalene-tetrahymanol cyclase) products biorxiv.org. This pattern of diversification from a common ancestor highlights how subtle changes in enzyme structure can lead to a wide array of triterpenoid skeletons.

Role of Horizontal Gene Transfer in SHC Distribution

Horizontal gene transfer (HGT) has played a significant role in shaping the distribution and diversity of SHC genes across different microbial lineages and even between prokaryotes and eukaryotes nih.govresearchgate.netpreprints.orgpeercommunityin.orgsci-hub.sefrontiersin.org. This process, which involves the movement of genetic information between organisms outside of parent-to-offspring inheritance, occurs through mechanisms such as transformation (uptake of environmental DNA), conjugation (direct gene transfer between cells), and transduction (phage-mediated gene transfer) nih.govfrontiersin.org.

Examples of HGT impacting triterpenoid cyclase distribution include the presence of eukaryote-like OSC sequences in the myxobacterium Stigmatella and bacterial SHC-like sequences in an ancestral Pezizomycotina fungus nih.gov. Phylogenetic analyses suggest that ferns and pezizomycete fungi likely acquired their SHC genes from cyanobacteria and Anaeromyxobacter, respectively, through lateral gene transfer events researchgate.net. The distribution of genes for squalene monooxygenase (sqmo) and oxidosqualene cyclase (osc) can be explained by at least two distinct HGT events between bacteria and eukaryotes sci-hub.se. Such transfers complicate phylogenetic reconstructions but are crucial for understanding the widespread occurrence of these enzymes.

Evolutionary Rate Shifts in SHC Active Sites

Evolutionary rate shifts, particularly within the active sites of SHCs, reflect the adaptive pressures that have shaped their functional diversity. Studies have shown evidence of positive selection acting on the enzyme active site within the squalene-hopene cyclase stem lineage biorxiv.orgbiorxiv.org. This suggests that specific amino acid changes in these critical regions have been favored, likely leading to optimized catalytic efficiency or altered product specificity.

The active site of SHCs is highly plastic, meaning it can accommodate various conformations of the carbocation skeleton during the cyclization process, which can lead to the formation of multiple product isomers from a single linear substrate researchgate.net. Furthermore, site-directed mutagenesis experiments have demonstrated that even a single amino acid change in the hydrophobic binding pocket of SHCs can dramatically increase activity with a non-native reaction or generate novel catalytic functions by reshaping the active site researchgate.netnih.govacs.org. The precise spatial location of water molecules within the active site can also govern the termination step of the cyclization reaction, influencing the final product nih.gov. These findings highlight how subtle evolutionary changes in the enzyme's active site can lead to significant shifts in its catalytic scope and product profile.

Adaptive Evolution of Hopene II Biosynthesis in Response to Environmental Pressures

The biosynthesis of this compound and other hopanoids represents an adaptive strategy for various organisms, particularly bacteria, in response to diverse environmental pressures. Hopanoids are integral components of bacterial cytoplasmic membranes, where they play a role analogous to sterols in eukaryotic membranes, maintaining membrane integrity and fluidity nih.govmdpi.com. This functional equivalence suggests a strong selective pressure for their production, especially in environments where sterols are absent or oxygen, required for sterol biosynthesis, is limited.

Adaptive evolution is a process where advantageous phenotypes, which increase fitness, are propagated through positive selection or environmentally induced variation mdpi.com. Environmental factors can trigger epigenetic changes that contribute to phenotypic adaptations, enabling organisms to respond rapidly to fluctuating conditions nih.gov. Organisms are constantly challenged by their environment and develop adaptive capacities to survive and thrive encyclopedie-environnement.org.

The ability of early eukaryotes to produce hopanoids via SHCs, potentially as a substitute for sterols, suggests an adaptation to anaerobic or low-oxygen conditions preprints.orgpeercommunityin.orgoup.com. The fact that hopanoids can be produced in anoxic environments, unlike sterols which require oxygen for their biosynthesis, implies that SHC-mediated hopanoid production might have evolutionarily preceded OSC-mediated sterol production oup.com. This adaptive flexibility would have allowed early life forms to thrive in diverse and often oxygen-depleted ancient environments, contributing to their survival and proliferation preprints.orgpeercommunityin.orgcsic.es.

Divergent Cyclase Functions and Product Diversity

The evolutionary divergence of triterpenoid cyclases has led to a remarkable diversity of triterpenoid products beyond hopanoids, including the vast array of sterols found in eukaryotes. Triterpenoid cyclases are capable of catalyzing the formation of multiple ring structures from their linear precursors biorxiv.org. Oxidosqualene cyclases (OSCs), for instance, are pivotal enzymes in triterpenoid biosynthesis, capable of generating over 200 distinct triterpene skeletons from 2,3-oxidosqualene frontiersin.orgresearchgate.nettandfonline.com. This initial skeletal diversity is further expanded by subsequent enzymatic modifications, such as oxygenation and glycosylation frontiersin.orgnih.gov.

The mechanistic basis for this product specificity lies in the subtle differences in the active site architecture and catalytic pathways of these enzymes. Factors such as the stabilization of intermediate carbocations, steric hindrance within the active site, and the specific conformation of active center amino acid residues are primary determinants influencing triterpene formation tandfonline.com. Gene duplication, followed by functional divergence, has been a major driving force in this expansion of product diversity frontiersin.orgnih.govnih.gov.

Squalene-hopene cyclases (SHCs) themselves demonstrate significant catalytic versatility. Beyond their native hopene synthesis, they can catalyze a wide variety of cyclization reactions, including stereoselective cascade cyclizations with smaller linear terpenes and even non-natural protonation-driven reactions researchgate.netnih.gov. The inherent promiscuity of terpene cyclases allows for the formation of multiple product isomers from a single linear substrate, owing to the active site's capacity to accommodate various carbocation skeleton conformations during the cyclization process researchgate.net. This functional plasticity underscores the evolutionary adaptability of these enzymes in generating a wide spectrum of triterpenoid structures.

Biocatalysis and Synthetic Biology Approaches for Hopene Ii and Analogs

Enzymatic Synthesis of Hopene II via Recombinant SHC

The direct use of squalene-hopene cyclase (SHC) from its native organisms is often impractical due to low yields and complex purification procedures. Consequently, recombinant DNA technology has been pivotal in producing sufficient quantities of SHC for biocatalytic applications. The enzymatic conversion of squalene (B77637) to hopene is a remarkably complex single-step reaction, creating five rings and nine stereocenters. rsc.orgfrontiersin.org

Escherichia coli is the most common host for the heterologous expression of SHC. frontiersin.orgnih.gov This is advantageous as E. coli does not naturally produce hopanoids, thus simplifying downstream processing. frontiersin.org The gene encoding SHC is typically cloned into an expression vector, such as pET, which allows for inducible and high-level protein production. frontiersin.org For instance, the SHC from Bacillus acidocaldarius has been successfully expressed in E. coli, with the enzyme being localized to the cytoplasmic membrane. nih.gov

A notable advancement in this area is the identification and expression of a soluble SHC from Streptomyces albolongus (OUC-SaSHC). frontiersin.org Unlike many membrane-bound SHCs, the soluble nature of OUC-SaSHC facilitates a more straightforward purification process. This recombinant enzyme has been expressed in E. coli and purified using a simple Ni²⁺-NTA affinity chromatography method, yielding a high-activity biocatalyst for hopene synthesis. frontiersin.org

The purification of membrane-bound SHCs often requires solubilization from the cell membrane using detergents, followed by chromatographic techniques. While effective, this can be a more complex and costly process compared to the purification of soluble enzymes.

To maximize the yield and efficiency of enzymatic this compound synthesis, several reaction parameters must be optimized. These include pH, temperature, substrate concentration, and the use of detergents or co-solvents to improve the solubility of the lipophilic substrate, squalene.

For the soluble SHC from Streptomyces albolongus (OUC-SaSHC), optimal conditions for converting squalene to hopene were determined to be a pH of 7.0 in a 100 mM sodium phosphate buffer at a temperature of 30°C. frontiersin.org The inclusion of 0.5% Tween 80, a non-ionic detergent, was also found to be crucial for enhancing the reaction. frontiersin.org Under these optimized conditions, with a squalene concentration of 20 mM and an enzyme concentration of 0.14 mg/mL, significant conversion to hopene was achieved. frontiersin.org

The following table summarizes the optimized reaction conditions for hopene production using the recombinant soluble SHC from Streptomyces albolongus.

ParameterOptimal Value
pH7.0
Buffer100 mM Sodium Phosphate
Temperature30°C
Detergent0.5% Tween 80
Substrate Concentration (Squalene)20 mM
Enzyme Concentration (OUC-SaSHC)0.14 mg/mL

A critical step in the industrial application of biocatalysis is the successful scale-up of the reaction from laboratory to production scale. For the enzymatic synthesis of hopene, this involves addressing challenges such as maintaining optimal reaction conditions, ensuring efficient mixing, and managing substrate and product inhibition.

A successful scale-up of hopene production has been demonstrated using the soluble OUC-SaSHC. In a 100 mL reaction volume under optimized conditions, a 99% yield of hopene from squalene was achieved within 36 hours, resulting in a product concentration of 8.07 mg/mL. frontiersin.org This demonstrates the feasibility of large-scale hopene production using a highly active and easily purifiable recombinant SHC. frontiersin.org

Substrate Promiscuity of Squalene-Hopene Cyclase

A fascinating and highly valuable characteristic of squalene-hopene cyclase is its substrate promiscuity. The enzyme's active site can accommodate a range of non-natural substrates, catalyzing their cyclization into novel polycyclic products. This plasticity has been exploited to generate a diverse array of hopene analogs and other valuable terpenoids. researchgate.net

SHCs from various organisms have been shown to accept and cyclize a variety of acyclic isoprenoid precursors that differ in chain length and functional groups from the natural substrate, squalene. For example, the SHC from Zymomonas mobilis (ZmoSHC1) has demonstrated the ability to cyclize non-natural substrates such as the C16 compound homofarnesol and the C10 compound citronellal. researchgate.net Interestingly, ZmoSHC1 exhibited a preference for these shorter-chain substrates over its natural C30 substrate, squalene. researchgate.net

The following table provides examples of non-natural substrates converted by SHC and the resulting cyclized products.

Squalene-Hopene Cyclase SourceNon-Natural SubstrateResulting Product(s)
Zymomonas mobilis (ZmoSHC1)Homofarnesol (C16)Cyclized C16 terpenoid
Zymomonas mobilis (ZmoSHC1)Citronellal (C10)Cyclized C10 terpenoid
Alicyclobacillus acidocaldarius (AacSHC)(E/Z)-Geranylacetone(R)-γ-dihydroionone and (S,S)-bicyclic ether

This substrate promiscuity opens up avenues for the biocatalytic synthesis of a wide range of complex molecules that would be challenging to produce through conventional chemical synthesis.

The inherent stereoselectivity of SHC, combined with its evolvability, makes it a powerful tool for asymmetric synthesis. Through protein engineering techniques such as directed evolution and site-directed mutagenesis, the stereochemical outcome of SHC-catalyzed reactions can be altered and enhanced.

Engineered variants of SHC from Alicyclobacillus acidocaldarius (AacSHC) have been developed to catalyze the selective Prins cyclization of citronellal. researchgate.net By introducing specific mutations in the active site, different variants were created that could diastereoselectively convert (S)-citronellal into various stereoisomers of isopulegol, including (-)-iso-isopulegol, (+)-isopulegol, and (-)-neo-isopulegol. researchgate.net Furthermore, engineered triple variants were capable of transforming (R)-citronellal into (+)-neo-isopulegol and (-)-isopulegol with high diastereomeric excess (>99% de). researchgate.net

In another example, an SHC from an uncharacterized species (AciSHC) was found to produce small amounts of the monocyclic (R)-γ-dihydroionone from (E/Z)-geranylacetone. nih.govtudelft.nl Through enzyme and process optimization, the conversion to this desired product was significantly increased. nih.govtudelft.nl Notably, engineered variants of AciSHC could differentiate between the geometric isomers of the substrate, converting the (Z)-isomer to (R)-γ-dihydroionone with over 99% enantiomeric excess (ee), and the (E)-isomer to the (S,S)-bicyclic ether with over 95% ee. nih.govtudelft.nl

These examples highlight the potential of engineering SHC to create highly selective biocatalysts for the production of enantiopure compounds, which are of great importance in the pharmaceutical and fragrance industries.

Generation of Heterocyclic Terpenoids

The inherent promiscuity of squalene-hopene cyclases (SHCs) extends beyond their natural substrate, squalene, enabling the biocatalytic synthesis of a variety of heterocyclic terpenoids. nih.govnih.gov These enzymes can catalyze cyclization reactions of acyclic terpene analogues that possess terminal nucleophiles, leading to the formation of C-O and C-N heterocyclic structures. nih.gov This capability provides a powerful biocatalytic alternative to traditional chemical synthesis for producing complex heterocyclic molecules. nih.gov

Research has demonstrated that SHCs can accept a range of acyclic precursors with varying chain lengths and functional groups. nih.govnih.gov The cyclization cascade is initiated by the protonation of an olefin, similar to the natural reaction with squalene, but the termination of the reaction is dictated by the intramolecular attack of a heteroatom-containing functional group. This process allows for stereospecific ring closure, yielding valuable heterocyclic compounds. For instance, SHCs have been successfully employed in the synthesis of important fragrance compounds like Ambroxan and sclareolide (B1681565), showcasing the potential of these enzymes in industrial applications. nih.gov The reaction proceeds without the need for a pyrophosphate activating group, which is often required for other terpene cyclases, further highlighting the versatility of SHCs in generating diverse molecular scaffolds. nih.gov

Directed Evolution and Enzyme Engineering for Enhanced Catalysis

Squalene-hopene cyclases (SHCs) have proven to be highly adaptable enzymes, making them excellent targets for directed evolution and protein engineering to enhance their catalytic properties for the synthesis of this compound and its analogs. frontiersin.orgnih.gov Engineering efforts have successfully focused on modifying product profiles, improving catalytic activity, and increasing selectivity. frontiersin.orgnih.gov

Site-Directed Mutagenesis to Alter Product Profiles

Site-directed mutagenesis has been a powerful tool to investigate the structure-function relationship of SHCs and to manipulate their product outcomes. scienceopen.comsciencecentral.net By targeting specific amino acid residues within the enzyme's active site, researchers can alter the cyclization cascade and termination steps, leading to different product distributions.

One key area of focus has been the motifs responsible for the initiation and termination of the cyclization. For example, mutating the DDTAVV motif, which is thought to be involved in initiating the cyclization of squalene, to the corresponding DCTAEA motif from oxidosqualene cyclase resulted in a switch of substrate specificity from squalene to 2,3-oxidosqualene (B107256). scienceopen.com

Furthermore, residues near the substrate entrance channel have been shown to influence the final deprotonation step, which determines the ratio of hopene to its corresponding alcohol, hopanol. scienceopen.comsciencecentral.net Mutagenesis studies on Glu45, a residue located at the entrance of the active site, have demonstrated its role in controlling this product ratio. scienceopen.com Similarly, mutations of residues like Gln262 and Pro263 have been shown to affect the positioning of a key water molecule involved in the deprotonation reaction, thereby altering the product distribution between hop-22(29)-ene (hopene) and hopanol. sciencecentral.netnih.gov

The table below summarizes the effects of specific mutations on the product profile of Squalene-Hopene Cyclase from Alicyclobacillus acidocaldarius.

Original Residue Mutation Effect on Product Profile
Glu45E45A, E45DReduced activity and altered hopene to hopanol ratio. scienceopen.com
Glu45E45QSlightly increased activity with a modified hopene/hopanol ratio. scienceopen.com
Gln262Gln262AlaAltered product distribution, affecting the ratio of hopene to hopanol. sciencecentral.net
Pro263Pro263GlySignificantly changed the ratio of hopene to hopanol. sciencecentral.net

Engineering for Improved Activity and Selectivity

Directed evolution and rational enzyme design have been instrumental in enhancing the catalytic efficiency and selectivity of SHCs for specific substrates and products. frontiersin.orgnih.gov These enzymes are recognized for their evolvability, allowing for significant improvements in activity and the ability to control the chemo- and stereoselectivity of the cyclization reactions. frontiersin.orgnih.gov

Synergistic engineering of the active site and substrate access tunnels has led to the development of highly efficient cyclases. pnas.orgresearchgate.net By introducing mutations that create a more electron-enriched and confined active site, researchers have enabled stereoconvergent cyclizations, where a mixture of substrate isomers is converted into a single product isomer. pnas.orgresearchgate.net Computational modeling combined with experimental work has elucidated how specific mutations work in concert to improve substrate binding, flow, and chaperoning within the enzyme. pnas.orgresearchgate.net

For example, through structure-guided directed evolution, an SHC variant was engineered to catalyze the conversion of (Z)-geranylacetone to (R)-γ-dihydroionone with a conversion yield of up to 79%, demonstrating the potential for industrial-scale manufacturing of valuable terpenoids. frontiersin.orgnih.gov The table below presents data on the improvement of an SHC variant through directed evolution.

Enzyme Variant Mutations Conversion Yield (%)
AciSHC Wild-Type-Small amounts
AciSHC_R2.3A169P, P263W, A310L, I613V79

These engineering strategies not only enhance the production of known compounds but also open up possibilities for creating novel catalytic functions and synthesizing new-to-nature molecules. harvard.edu

Synthetic Biology Frameworks for Modulating this compound Production in Microorganisms

Synthetic biology offers a powerful framework for engineering microorganisms to become efficient cell factories for the production of this compound and other hopanoids. frontiersin.org By leveraging genetic tools and metabolic engineering strategies, it is possible to control and optimize the biosynthetic pathways leading to these complex molecules in tractable hosts like Escherichia coli and yeast. nih.govnih.gov

A key component of a synthetic biology framework for this compound production is the heterologous expression of the gene encoding squalene-hopene cyclase (SHC), the enzyme that catalyzes the cyclization of squalene to hopene. nih.gov E. coli is a particularly suitable host as it does not naturally produce hopanoids or sterols, providing a clean background for production. nih.gov The shc gene from various organisms, including Alicyclobacillus acidocaldarius and Streptomyces albolongus, has been successfully expressed in E. coli, leading to the conversion of squalene to hopene. frontiersin.org

To modulate and enhance production, several strategies can be employed:

Controlling Gene Expression: The expression of the shc gene and other pathway genes can be precisely controlled using inducible promoters or synthetic genetic switches. nih.govmdpi.com This allows for temporal control of enzyme production, which can be important to balance metabolic load and optimize product yield. For instance, gene expression can be triggered by the addition of an inducer molecule or by a change in environmental conditions like temperature. nih.govmdpi.com

Metabolic Pathway Engineering: The flux through the native metabolic pathways of the host organism can be rewired to increase the supply of the precursor molecule, squalene. In bacteria like E. coli, this involves engineering the methyl-D-erythritol-4-phosphate (MEP) pathway. nih.gov In yeast, the mevalonate (B85504) (MVA) pathway is the target for engineering. nih.gov Overexpression of key enzymes in these pathways and downregulation of competing pathways can significantly boost the precursor pool available for the SHC enzyme.

CRISPR-Based Tools: The CRISPR-Cas system provides a versatile tool for metabolic engineering. nih.govnih.gov CRISPR interference (CRISPRi) can be used to specifically repress the expression of genes that divert metabolic flux away from the desired product. scienceopen.com This has been demonstrated in organisms like Zymomonas mobilis to probe the function of genes involved in hopanoid biosynthesis. scienceopen.comresearchgate.net CRISPR-based genome editing can also be used for the stable integration of the shc gene and other pathway components into the host chromosome. mdpi.com

The development of a robust synthetic biology framework for this compound production involves a design-build-test-learn cycle, where different genetic modifications and expression strategies are implemented and evaluated to progressively improve the titer, yield, and productivity of the microbial cell factory. nih.gov

Future Directions in Hopene Ii Research

Elucidation of Remaining Biosynthetic Intermediates and Enzymes

The biosynthesis of hopene II from squalene (B77637) is a complex, single-step enzymatic reaction catalyzed by squalene-hopene cyclase (SHC). This remarkable biotransformation involves the formation of five ring structures, 13 covalent bonds, and nine stereocenters biochemistry.orgasm.orgwikipedia.org. Despite significant progress, a complete understanding of all intermediate steps and the precise roles of every enzyme involved in the broader hopanoid pathway remains an active area of research.

Future efforts will focus on resolving the crystallographic structures of SHCs with bound substrates or inhibitors to gain deeper insights into the enzyme's active site and the intricate mechanism of polycyclization biochemistry.org. Research aims to characterize the activity of SHCs towards squalene and optimize reaction conditions for efficient hopene production biochemistry.org. The highly conserved aspartic acid residue (D376) within the SHC active site, responsible for initiating the polycyclization via proton transfer, is a key target for further mechanistic studies biochemistry.orgacs.org. Understanding how SHC enforces the correct conformation of intermediates and protects cationic intermediates from side reactions is crucial for fully elucidating this complex enzymatic process asm.org.

Advanced Genetic and Metabolic Engineering for Controlled this compound Production

Genetic and metabolic engineering offer powerful avenues for optimizing the production of this compound and related hopanoids. Current research indicates that hopene production by SHC has historically been at low levels, necessitating innovative approaches frontiersin.org.

Strategies include the overexpression of key enzymes like SHC in heterologous hosts such as Escherichia coli to increase hopene yield biochemistry.orgfrontiersin.org. For instance, a novel soluble SHC (OUC-SaSHC) from Streptomyces albolongus has been successfully overexpressed in E. coli, with optimized conditions leading to hopene production frontiersin.org. The activity of OUC-SaSHC was notably promoted by the addition of Mn2+ ions frontiersin.org.

Furthermore, metabolic engineering efforts are directed at enhancing the supply of the precursor, squalene, by manipulating upstream biosynthetic pathways and inhibiting competing metabolic routes. For example, deletion of the shc gene in Rhodopseudomonas palustris and Synechocystis sp. PCC 6803 has resulted in a significant increase in squalene production, demonstrating the potential for diverting metabolic flux towards hopene precursors news-medical.netnih.govdiva-portal.org. Advances in yeast engineering, particularly the introduction of entire squalene biosynthesis routes into peroxisomes, have led to remarkably high squalene titers, which could subsequently be channeled towards hopene synthesis acs.org. Engineered Streptomyces lividans strains have also shown improved production of heterologous natural products, including hopene, highlighting their potential as production hosts researchgate.netjmb.or.kr.

Integration of Multi-Omics Data for Holistic Understanding of this compound Roles

Hopanoids, including this compound, play vital roles in bacterial membranes, influencing their fluidity, permeability, and stability, akin to sterols in eukaryotes asm.orgwikipedia.orgwikipedia.orgnih.gov. They enable bacteria to adapt to diverse and often extreme environments, such as high temperatures and acidic conditions asm.orgwikipedia.orgwikipedia.org.

Future research will increasingly integrate multi-omics data (genomics, transcriptomics, proteomics, and metabolomics) to gain a holistic understanding of this compound's physiological roles and its regulation within microbial systems. By combining genomic information on shc genes and other hopanoid biosynthesis genes with transcriptomic and proteomic data, researchers can elucidate how hopanoid production is regulated under different environmental stresses nih.govharvard.edu. Metabolomics will provide a comprehensive profile of hopanoid derivatives and their interactions with other membrane lipids, offering insights into their precise functions in membrane integrity and stress tolerance wikipedia.orgpnas.org. This integrated approach will help to fully unravel the complex interplay between this compound biosynthesis, membrane properties, and bacterial adaptation to various ecological niches.

Refinement of this compound-Derived Biomarker Interpretations in Paleogeological Studies

Hopanoids, including this compound and its diagenetic products (hopanes), are exceptionally stable polycyclic structures that are well-preserved in sedimentary rocks and petroleum reservoirs over geological timescales wikipedia.orgharvard.edu. This makes them invaluable molecular fossils, or biomarkers, for reconstructing past microbial communities and environmental conditions wikipedia.orgharvard.edunih.gov.

Future research will focus on refining the interpretation of this compound-derived biomarkers. This includes establishing more precise links between the phylogeny and physiological drivers of hopanoid biosynthesis and the distribution of specific hopanoid structures observed in geological samples nih.gov. Distinguishing between different hopanoid isomers, such as 2-methylhopanoids and 3-methylhopanoids, is critical for accurately identifying the presence of specific microbial groups like cyanobacteria or aerobic methylotrophs in ancient environments harvard.edumit.edu. Advanced analytical techniques, potentially coupled with new calibration methods, will improve the accuracy and specificity of these interpretations, allowing for more detailed reconstructions of paleoenvironments and the coevolution of early life and Earth wikipedia.org. Studies are also exploring the presence of hopanoids in anaerobic environments, challenging previous assumptions about their exclusive production by aerobic organisms harvard.edu.

Exploration of SHC Promiscuity for Novel Chemical Transformations and Biocatalytic Applications

Squalene-hopene cyclase (SHC) is recognized for its remarkable catalytic promiscuity, meaning its ability to catalyze reactions with a wide range of substrates beyond its natural squalene researchgate.netd-nb.infouni-stuttgart.deresearchgate.netnih.govresearchgate.net. This inherent promiscuity presents significant opportunities for novel chemical transformations and biocatalytic applications.

Research is actively exploring the use of SHCs as Brønsted-acid biocatalysts for synthesizing non-natural compounds researchgate.netresearchgate.netnih.gov. SHCs have demonstrated the capacity to cyclize acyclic terpene analogues with various functionalizations, leading to the production of C-O and C-N heteroatom-substituted compounds, including fragrance and flavor molecules like ambroxan and sclareolide (B1681565) biochemistry.orgresearchgate.netresearchgate.netresearchgate.net. Furthermore, SHCs have been shown to catalyze complex reactions such as enantioselective semipinacol rearrangements, offering a biocatalytic alternative to traditional chemical catalysts acs.orgresearchgate.net.

Future directions involve engineering SHC variants with altered substrate specificities, increased activity, and improved chemo- and stereoselectivity for desired products acs.orgd-nb.info. Combinatorial active site mutagenesis and iterative saturation mutagenesis are being employed to expand the catalytic repertoire of SHCs for a broader range of non-natural reaction types, including more challenging rearrangements acs.org. This exploration of SHC promiscuity holds immense potential for developing sustainable and efficient biocatalytic processes for the synthesis of valuable chemicals with industrial and pharmaceutical implications researchgate.netresearchgate.net.

Q & A

Q. How can researchers design experiments to characterize the structural properties of Hopene II?

To characterize this compound’s structure, employ spectroscopic methods such as nuclear magnetic resonance (NMR) for stereochemical analysis and mass spectrometry (MS) for molecular weight confirmation. Pair these with X-ray crystallography to resolve three-dimensional configurations. Ensure experimental protocols are detailed in the main manuscript, with raw data (e.g., spectral peaks, crystallographic parameters) provided in supplementary materials to enable replication . For novel derivatives, include purity assessments via high-performance liquid chromatography (HPLC) with ≥95% purity thresholds .

Q. What methodological approaches ensure the synthesis and purity of this compound in laboratory settings?

Use squalene-hopene cyclase (SHC)-catalyzed reactions under controlled pH (e.g., 5.0–6.0) and temperature (45–60°C) to optimize yield. Monitor reaction progress via thin-layer chromatography (TLC) and confirm product identity through comparative analysis with authentic standards. For purification, employ flash chromatography with gradient elution, followed by recrystallization in nonpolar solvents. Document all steps, including solvent ratios and retention factors, in the experimental section to align with reproducibility standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of squalene-hopene cyclase (SHC) for this compound production?

Systematically evaluate variables such as enzyme source (e.g., Alicyclobacillus acidocaldarius vs. engineered variants), substrate concentration, and cofactor availability (e.g., Mg²⁺). Replicate conflicting studies under identical conditions, using kinetic assays (e.g., Michaelis-Menten parameters) to quantify discrepancies. Apply multivariate statistical models to isolate confounding factors, and validate findings through cross-laboratory collaborations .

Q. What strategies are effective for modifying SHC to enhance this compound yield or specificity?

Employ site-directed mutagenesis targeting SHC’s active-site residues (e.g., D376, D377) to alter substrate binding or catalytic turnover. Combine this with computational docking simulations to predict mutant efficacy. Validate engineered enzymes using in vitro assays and compare results with wild-type activity. For industrial scalability, assess thermostability via differential scanning calorimetry (DSC) and optimize fermentation conditions (e.g., fed-batch bioreactors) .

Q. How should researchers address gaps in understanding this compound’s role in membrane stability across prokaryotic systems?

Design comparative studies using knockout mutants of SHC-producing organisms (e.g., A. acidocaldarius) to assess membrane integrity under stress (e.g., pH extremes, osmotic shock). Quantify this compound levels via gas chromatography–mass spectrometry (GC-MS) and correlate with membrane fluidity measurements (e.g., fluorescence anisotropy). Contrast findings with eukaryotic systems to identify evolutionary adaptations .

Methodological Frameworks

Q. What frameworks guide the formulation of testable hypotheses about this compound’s biosynthesis?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypothesis viability. For example:

  • Feasible: Can SHC activity be measured in vitro under anaerobic conditions?
  • Novel: Does this compound act as a signaling molecule in extremophiles?
    Use PICO (Population, Intervention, Comparison, Outcome) for comparative studies:
  • Population: A. acidocaldarius wild-type vs. SHC-knockout strains.
  • Intervention: SHC overexpression.
  • Outcome: this compound concentration and membrane resilience .

Q. How should researchers conduct systematic reviews of this compound’s biological roles?

Use databases like PubMed and SciFinder with Boolean terms (e.g., “this compound AND membrane AND biosynthesis”). Filter results by study type (e.g., in vitro, in vivo) and publication date (last 10 years). Critically appraise sources using the CRAAP test (Currency, Relevance, Authority, Accuracy, Purpose), prioritizing peer-reviewed journals over preprint repositories. Synthesize findings into a gap analysis table to identify understudied areas (e.g., this compound in archaeal thermophiles) .

Data Analysis & Interpretation

Q. What best practices mitigate biases when analyzing conflicting data on this compound’s stability?

Implement blinding during data collection and analysis to reduce observer bias. Use robust statistical tests (e.g., ANOVA with Tukey post-hoc) to compare stability across conditions (e.g., temperature, pH). Report confidence intervals and effect sizes to contextualize discrepancies. For meta-analyses, apply funnel plots to detect publication bias .

Q. How can researchers validate computational models predicting this compound’s interactions with lipid bilayers?

Combine molecular dynamics (MD) simulations with experimental techniques like neutron scattering to measure bilayer thickness and curvature. Validate force fields used in simulations against empirical data (e.g., X-ray diffraction). Disclose simulation parameters (e.g., time steps, cutoff radii) in supplementary materials for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.